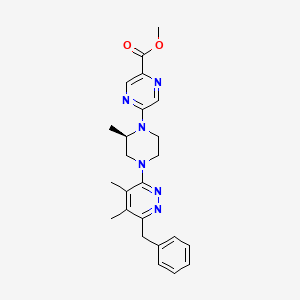
1,3-Diisopropylimidazolium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisopropylimidazolium tetrafluoroborate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a trifluoroborane fluoride anion, which imparts unique properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropylimidazolium tetrafluoroborate typically involves the reaction of 1,3-Di(propan-2-yl)imidazole with a boron trifluoride source. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the reactants and products. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
化学反応の分析
Types of Reactions
1,3-Diisopropylimidazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based oxidants, which are useful in organic synthesis.
Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane fluoride anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used. The reactions are often conducted in aprotic solvents under mild conditions.
Major Products Formed
Oxidation: Imidazolium-based oxidants.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium salts.
科学的研究の応用
1,3-Diisopropylimidazolium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 1,3-Diisopropylimidazolium tetrafluoroborate involves its ability to interact with various molecular targets. The trifluoroborane fluoride anion can form strong hydrogen bonds with other molecules, enhancing the compound’s reactivity. The imidazolium cation can participate in π-π interactions and coordinate with metal ions, making it a versatile ligand in coordination chemistry.
類似化合物との比較
Similar Compounds
- 1,3-Di(propan-2-yl)imidazolium tetrafluoroborate
- 1,3-Di(propan-2-yl)imidazolium hexafluorophosphate
- 1,3-Di(propan-2-yl)imidazolium chloride
Uniqueness
1,3-Diisopropylimidazolium tetrafluoroborate is unique due to the presence of the trifluoroborane fluoride anion, which imparts distinct chemical properties. This anion enhances the compound’s stability and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar imidazolium salts.
特性
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF3.FH/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3)4;/h5-9H,1-4H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGGAIJCVPUKHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C.[F-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B8092216.png)





![6-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8092249.png)


![6-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B8092288.png)
![7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B8092289.png)

